N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
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Overview
Description
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the piperidine ring, and the benzothiazole ring, followed by their subsequent coupling.
Formation of the Oxazole Ring: This can be achieved through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Formation of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-14(19-25-13)12-22-9-7-15(8-10-22)21(2)18-16-5-3-4-6-17(16)26(23,24)20-18/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVJZTKQWOIZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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